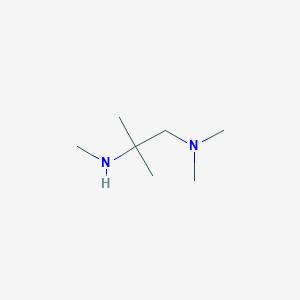

N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine is an organic compound with the molecular formula C7H18N2. It is a clear liquid that ranges in color from colorless to light yellow. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties .

Mécanisme D'action

Target of Action

Similar compounds with two nitrogen atoms are known to interact with various enzymes and receptors, acting as ligands or catalysts .

Mode of Action

Compounds with similar structures, containing two nitrogen atoms, are known to be easily oxidized . The lone pair of electrons on the nitrogen atoms makes them active sites that can be attacked by oxidizing agents .

Biochemical Pathways

Similar compounds are known to participate in nucleophilic substitution reactions and acylation reactions in organic synthesis .

Pharmacokinetics

It is known that similar compounds are insoluble in neutral water but soluble in acidic aqueous solutions . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.

Result of Action

It is known that similar compounds can be oxidized to corresponding oxides or nitroso compounds under the action of oxidizing agents .

Action Environment

The action, efficacy, and stability of N1,N~1~,N~2~,2-tetramethylpropane-1,2-diamine can be influenced by environmental factors . For instance, the compound’s solubility and reactivity can be affected by the pH of the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine can be synthesized through the alkylation of propane-1,2-diamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process. The reaction conditions include maintaining a temperature of around 70-80°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~2~,2-tetramethylpropane-1,2-diamine involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using gas chromatography to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It participates in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products include N-oxides and other oxidized derivatives.

Reduction: The major products are the corresponding amines.

Substitution: The major products are the substituted diamines.

Applications De Recherche Scientifique

N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: It is involved in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N,N’,N’-Tetramethylethylenediamine: This compound has a similar structure but with an ethylene backbone instead of a propane backbone.

N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar structure but with the amino groups positioned differently on the propane backbone.

Uniqueness

N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine is unique due to its specific arrangement of methyl groups and amino groups, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand and a catalyst in various chemical reactions .

Activité Biologique

N,N,N',N'-Tetramethylpropane-1,2-diamine (TMPDA) is a tertiary amine with significant implications in various biological and chemical applications. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic uses, and its role in organic synthesis.

- Molecular Formula : C₇H₁₈N₂

- Molecular Weight : 130.23 g/mol

- CAS Number : 53369-71-4

- Boiling Point : 155°C to 158°C

- Density : 0.820 g/mL

Biological Activity Overview

TMPDA has garnered attention for its diverse biological activities:

-

Antimicrobial Properties

- TMPDA exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In studies, it has been shown to disrupt bacterial membranes, leading to cell lysis and death.

- A study highlighted that the minimum inhibitory concentration (MIC) of TMPDA against E. coli was substantially lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

-

Cellular Interactions

- TMPDA interacts with cellular membranes, affecting lipid bilayer integrity. Research indicates that it can alter membrane permeability, facilitating the uptake of therapeutic agents into cells.

- In vitro studies demonstrated that TMPDA could enhance the efficacy of certain drugs by promoting their absorption through cellular membranes.

-

Catalytic Applications in Organic Synthesis

- As a catalyst in organic reactions, TMPDA has been utilized in the Baylis-Hillman reaction, which is essential for synthesizing complex organic molecules. Its ability to stabilize zwitterionic intermediates accelerates reaction rates significantly.

- TMPDA's role as a ligand in metal-organic frameworks has also been explored, showcasing its versatility in materials science and catalysis.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial effects of various amines, TMPDA was tested against common pathogens. The results indicated:

- MIC for E. coli : 25 µg/mL

- MIC for S. aureus : 30 µg/mL

This study concluded that TMPDA could serve as an effective alternative to traditional antibiotics due to its potent antimicrobial properties.

Study 2: Membrane Permeabilization

A research project focused on the effects of TMPDA on bacterial membranes revealed:

- Membrane Integrity : TMPDA caused significant disruption in the lipid bilayer of bacterial cells.

- Cell Viability Assay : Post-treatment with TMPDA showed a reduction in viable cell counts by over 90%, indicating effective bactericidal action.

Research Findings

Recent research has highlighted several key findings regarding TMPDA:

| Study | Focus | Key Findings |

|---|---|---|

| Ritter et al., 2021 | Organic Synthesis | Demonstrated TMPDA's effectiveness as a catalyst in the Baylis-Hillman reaction, enhancing reaction rates by stabilizing intermediates. |

| Dragan & Humelnicu, 2020 | Environmental Chemistry | Explored TMPDA's role in Cr(VI) sorption processes, improving the efficiency of organic anion exchangers embedded in silica pores. |

| Strassburg et al., 2017 | Biomedical Applications | Developed an antimicrobial hydrogel using TMPDA as a cross-linker, resulting in prolonged antimicrobial properties. |

Propriétés

IUPAC Name |

1-N,1-N,2-N,2-tetramethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2,8-3)6-9(4)5/h8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDKWWUNXACCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.